molecular formula C18H15FN2O4 B4721501 methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate

methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate

Cat. No. B4721501
M. Wt: 342.3 g/mol
InChI Key: FPQAGWXSYBTLHC-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate, also known as MFA-1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

Methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate works by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, it inhibits the activity of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), both of which play important roles in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes that are involved in cancer cell growth and inflammation. In addition, methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate has been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one limitation is that methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate is still in the early stages of research and more studies are needed to fully understand its potential therapeutic applications.

Future Directions

There are several potential future directions for methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate research. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of future research is the development of methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate analogs, which may have improved efficacy or safety profiles compared to the original compound. Finally, more studies are needed to fully understand the mechanisms of action and potential therapeutic applications of methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate.

Scientific Research Applications

Methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate has been shown to have potential therapeutic applications in various areas of research. Studies have demonstrated its ability to inhibit the growth of cancer cells, particularly in breast, prostate, and lung cancers. methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 2-[[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c1-24-18(23)12-7-3-5-9-14(12)20-17(22)16-10-15(21-25-16)11-6-2-4-8-13(11)19/h2-9,16H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQAGWXSYBTLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate
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methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate
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methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate
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methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate
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methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate
Reactant of Route 6
methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate

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